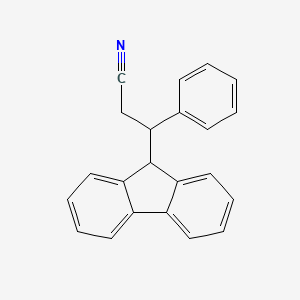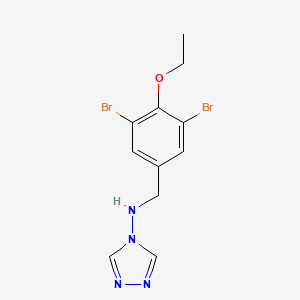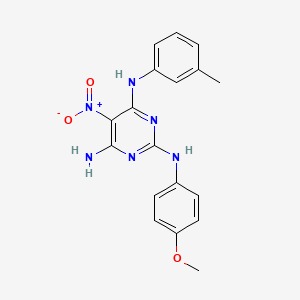
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile is an organic compound that features a fluorene moiety attached to a phenylpropanenitrile group. Fluorene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and benzyl cyanide as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The base deprotonates the benzyl cyanide, generating a nucleophilic carbanion. This carbanion then attacks the fluorene, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile depends on its application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows it to participate in charge transport processes, making it useful in devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethanol
- 9H-fluoren-9-ylamine
- 9H-fluoren-9-ylidene
Uniqueness
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile is unique due to its combination of a fluorene moiety with a phenylpropanenitrile group. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Properties
Molecular Formula |
C22H17N |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile |
InChI |
InChI=1S/C22H17N/c23-15-14-17(16-8-2-1-3-9-16)22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,17,22H,14H2 |
InChI Key |
KFOOYGMSQMTFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B15152725.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)

![4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)
![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)

![10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152757.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)
